Cas no 1806406-86-9 (4-Amino-2-(2-cyanoethyl)mandelic acid)
4-Amino-2-(2-cyanoethyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-(2-cyanoethyl)mandelic acid
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- Inchi: 1S/C11H12N2O3/c12-5-1-2-7-6-8(13)3-4-9(7)10(14)11(15)16/h3-4,6,10,14H,1-2,13H2,(H,15,16)
- InChI Key: XNYISUOIHQMHHF-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(=CC=1CCC#N)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 0.1
- Topological Polar Surface Area: 107
4-Amino-2-(2-cyanoethyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024605-250mg |
4-Amino-2-(2-cyanoethyl)mandelic acid |
1806406-86-9 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
| Alichem | A015024605-500mg |
4-Amino-2-(2-cyanoethyl)mandelic acid |
1806406-86-9 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
| Alichem | A015024605-1g |
4-Amino-2-(2-cyanoethyl)mandelic acid |
1806406-86-9 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
4-Amino-2-(2-cyanoethyl)mandelic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Amino-2-(2-cyanoethyl)mandelic acid
Introduction to 4-Amino-2-(2-cyanoethyl)mandelic acid (CAS No. 1806406-86-9)
4-Amino-2-(2-cyanoethyl)mandelic acid (CAS No. 1806406-86-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The chemical structure of 4-Amino-2-(2-cyanoethyl)mandelic acid is composed of a mandelic acid backbone with an amino group and a cyanoethyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents.
In the realm of medicinal chemistry, the design and synthesis of compounds with specific biological activities are crucial for drug discovery. 4-Amino-2-(2-cyanoethyl)mandelic acid has been synthesized through various methods, including multi-step organic reactions and catalytic processes. These synthetic routes have been optimized to enhance yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
One of the key areas of research involving 4-Amino-2-(2-cyanoethyl)mandelic acid is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are known to play critical roles in cancer progression and other diseases. This makes it a promising candidate for the development of targeted therapies.
The pharmacological properties of 4-Amino-2-(2-cyanoethyl)mandelic acid have also been extensively studied. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, suggesting its potential as a therapeutic agent. Additionally, preliminary in vivo studies have shown promising results in animal models, indicating that this compound may have beneficial effects in treating various conditions.
The safety profile of 4-Amino-2-(2-cyanoethyl)mandelic acid is another important aspect of its evaluation. Toxicity studies conducted on this compound have revealed that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development. These findings are crucial for advancing the compound through preclinical and clinical trials.
In conclusion, 4-Amino-2-(2-cyanoethyl)mandelic acid (CAS No. 1806406-86-9) represents a promising compound with significant potential in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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